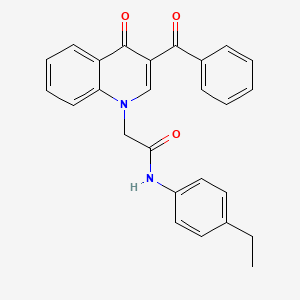

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide

Description

2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide is a synthetic small molecule characterized by a 1,4-dihydroquinolin-4-one core substituted at position 3 with a benzoyl group and at position 1 with an acetamide moiety linked to a 4-ethylphenyl group. The compound’s structure combines a quinolinone scaffold—a heterocyclic system known for diverse biological activities—with a benzoyl group that may influence electronic properties and binding interactions. While direct evidence on its synthesis or biological activity is absent in the provided materials, structural analogs suggest possible applications in targeting inflammatory pathways, Wnt/β-catenin signaling, or neurological receptors .

Properties

IUPAC Name |

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3/c1-2-18-12-14-20(15-13-18)27-24(29)17-28-16-22(25(30)19-8-4-3-5-9-19)26(31)21-10-6-7-11-23(21)28/h3-16H,2,17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGGRWXBXYHKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic compound belonging to the quinoline family. This compound features a unique structure that includes a benzoyl group and an acetamide moiety, which enhances its potential biological activity. The molecular formula of this compound is , with a molecular weight of 442.46 g/mol .

Antimicrobial Activity

Quinoline derivatives, including this compound, are known for their diverse biological activities, particularly their antimicrobial properties . Studies indicate that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

Research has shown that quinoline derivatives possess anticancer properties . The compound may exert its effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways, such as the modulation of signaling cascades involved in cell proliferation and survival . For instance, studies have reported that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including enzymes and receptors. This interaction can modulate their activity, influencing cellular pathways crucial for various biological functions .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, it may inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's . The inhibition constants (IC50 values) for related compounds have been reported to be in the micromolar range, indicating potent activity .

Case Studies

Several studies have focused on the synthesis and biological evaluation of quinoline derivatives:

- Antimicrobial Evaluation : A study evaluated a series of quinoline-based compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Studies : In vitro assays demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of 15 µM for a related compound against MCF-7 cells .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of quinoline derivatives in models of oxidative stress-induced neurotoxicity. Compounds were shown to protect neuronal cells from damage induced by hydrogen peroxide .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H22N2O5 |

| Molecular Weight | 442.46 g/mol |

| Antimicrobial MIC | Low micromolar range |

| Anticancer IC50 (MCF-7) | ~15 µM |

| AChE Inhibition IC50 | Micromolar range |

Scientific Research Applications

Biological Activities

Research indicates that quinoline derivatives often exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial and fungal strains.

- Antiviral Activity : Some derivatives demonstrate potential in inhibiting viral replication.

- Anticancer Effects : Certain quinoline-based compounds have been studied for their ability to induce apoptosis in cancer cells.

The specific compound may exhibit similar pharmacological activities due to its structural characteristics, which allow it to interact with various biological targets such as enzymes or receptors, influencing cellular pathways and potentially modulating disease processes.

Synthesis and Mechanism of Action

The synthesis of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide typically involves several key steps:

- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis.

- Introduction of the Benzoyl Group : This step often utilizes Friedel-Crafts acylation.

- Formation of the Acetamide Group : The final step involves reacting the benzoylquinoline derivative with an appropriate amine.

The mechanism of action is likely related to the compound's ability to bind to specific enzymes or receptors, thereby modulating their activity and influencing cellular functions.

Anticancer Studies

A study published in a peer-reviewed journal highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. The research demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The study utilized ELISA-based assays to evaluate the potency of these compounds against specific cancer targets.

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinoline derivatives. The results indicated that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study employed standard microbiological techniques to assess the minimum inhibitory concentrations (MICs) of these compounds.

Potential Applications

Given its promising biological activities, this compound could have applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.

- Biochemical Research : As a tool for studying specific enzyme interactions or cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinolinone Cores

2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide

- Molecular Formula : C₂₅H₂₁ClN₂O₄S

- Molecular Weight : 505.0 g/mol

- Key Substituents: 3-Benzenesulfonyl group (electron-withdrawing). 6-Ethyl substituent on the quinolinone. N-(4-chlorophenyl)acetamide side chain.

- The 4-chlorophenyl group increases halogen-mediated interactions compared to the ethylphenyl group in the target compound .

2-(3-Benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

- Molecular Formula : C₂₇H₂₄N₂O₅

- Molecular Weight : 456.5 g/mol

- Key Substituents: 6-Methyl group on the quinolinone. N-(3,5-dimethoxyphenyl)acetamide with methoxy groups enhancing solubility.

- Comparison : The 3,5-dimethoxyphenyl group introduces hydrogen-bond acceptors, contrasting with the hydrophobic 4-ethylphenyl in the target compound. The 6-methyl substitution may reduce steric hindrance compared to bulkier groups .

N-(4-Ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

- Molecular Formula : C₂₉H₂₈N₂O₅

- Molecular Weight : 484.5 g/mol

- Key Substituents: 4-Ethylbenzoyl at position 3 (enhanced lipophilicity). 6-Methoxy group on the quinolinone. N-(4-ethoxyphenyl)acetamide with an ethoxy group.

- Comparison : The ethoxy substituent improves metabolic stability compared to the ethyl group in the target compound. The 4-ethylbenzoyl group may increase π-π stacking interactions .

Analogues with Shared Acetamide Motifs

VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Molecular Formula : C₁₉H₂₁N₅OS

- Molecular Weight : 375.5 g/mol

- Key Features: Triazole-thioether core instead of quinolinone.

- Biological Activity : Orco (olfactory receptor co-receptor) agonist, demonstrating the impact of heterocyclic cores on receptor specificity .

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

- Molecular Formula : C₂₂H₂₃N₃O₂S

- Molecular Weight : 397.5 g/mol

- Key Features :

- Oxazole core with a sulfanyl linker.

- Phenylethyl group for membrane permeability.

- Biological Activity: Wnt/β-catenin pathway inhibitor, highlighting how divergent scaffolds (oxazole vs. quinolinone) target distinct signaling pathways .

2-(Benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide (4d)

Discussion of Structural-Activity Relationships

- Quinolinone vs. Heterocyclic Cores: The quinolinone scaffold (target compound) offers rigidity and planar aromaticity for protein binding, whereas triazole (VUAA1) or oxazole (iCRT3) cores provide flexibility and varied electronic profiles .

- Substituent Effects :

- Benzoyl vs. Benzenesulfonyl : The benzoyl group (electron-deficient) may engage in dipole interactions, while benzenesulfonyl (electron-withdrawing) enhances solubility and hydrogen bonding .

- 4-Ethylphenyl vs. Chlorophenyl/Dimethoxyphenyl : Ethylphenyl enhances lipophilicity, favoring membrane penetration, whereas chlorophenyl or methoxy groups improve polarity for aqueous solubility .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step process:

- Friedländer condensation to form the quinoline core (140–160°C, acidic conditions using polyphosphoric acid) .

- Acylation with benzoyl chloride in dichloromethane (DCM) under inert atmosphere .

- Acetamide formation via coupling of 4-ethylphenylamine with activated acetic acid derivatives (e.g., chloroacetyl chloride) in the presence of triethylamine . Key factors affecting yield include temperature control during condensation (exothermic reaction) and stoichiometric ratios in acylation (1:1.2 molar ratio of quinoline intermediate to benzoyl chloride). Purity is optimized via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray crystallography : SHELXL (v.2018/3) is widely used for resolving the quinoline core and benzoyl/acetamide substituents. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6, 400 MHz) identifies proton environments (e.g., quinoline H-2 singlet at δ 8.2 ppm; acetamide NH at δ 10.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) confirms molecular formula (e.g., [M+H]⁺ at m/z 479.1542 for C₂₆H₂₀ClFN₂O₃) .

Q. What in vitro assays are recommended for initial screening of antimicrobial activity?

- Broth microdilution (CLSI guidelines) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) to determine MIC (minimum inhibitory concentration) .

- Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours. Data interpretation requires normalization to solvent controls (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can the Friedländer condensation step be optimized for scalability and purity?

- Catalyst screening : Replace polyphosphoric acid with eco-friendly alternatives like ionic liquids (e.g., [BMIM]HSO₄), reducing side reactions and improving yield (85% vs. 72% with acid) .

- Continuous flow chemistry : Reduces reaction time from 12 hours (batch) to 30 minutes (120°C, 2 MPa pressure), enhancing throughput .

- In-line analytics : Use PAT (process analytical technology) tools like FTIR to monitor quinoline formation in real time .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-analysis standardization : Pool data from independent studies (e.g., IC₅₀ values against MCF-7 breast cancer cells) using random-effects models to account for variability in assay conditions (e.g., serum concentration, passage number) .

- Orthogonal assays : Validate apoptosis induction (e.g., Annexin V/PI flow cytometry) alongside mitochondrial membrane potential (JC-1 staining) to confirm mechanism .

Q. How do computational modeling approaches predict target interactions?

- Molecular docking (AutoDock Vina) : Simulate binding to cyclooxygenase-2 (COX-2; PDB ID 5KIR). The benzoyl group forms π-π stacking with Tyr355, while the acetamide interacts via hydrogen bonds with Arg120 (binding energy: −9.2 kcal/mol) .

- MD simulations (GROMACS) : Assess stability of the compound-COX-2 complex over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Q. How can discrepancies in solubility data be addressed across solvent systems?

- Solvent parameterization : Use Hansen solubility parameters (HSPs) to correlate experimental solubility (e.g., 12 mg/mL in DMSO vs. 0.3 mg/mL in water) with polarity (δD = 18.5 MPa¹/², δP = 10.2 MPa¹/²) .

- Co-solvency studies : Blend PEG-400 with phosphate buffer (pH 7.4) to enhance aqueous solubility (4.8 mg/mL at 25°C) without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.